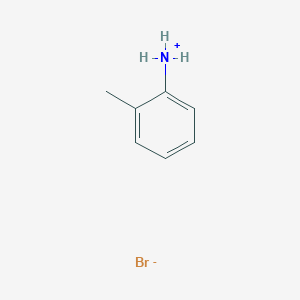

(2-Methylphenyl)azanium;bromide

Description

Azanium bromides, or quaternary ammonium bromides, are ionic compounds consisting of a positively charged nitrogen center bonded to four organic groups and a bromide counterion. These compounds are widely used in pharmaceuticals, surfactants, and phase-transfer catalysis due to their solubility in polar solvents and antimicrobial properties . Despite this, the evidence includes structurally analogous azanium bromides with varying substituents, enabling a comparative analysis of their properties and applications.

Properties

IUPAC Name |

(2-methylphenyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.BrH/c1-6-4-2-3-5-7(6)8;/h2-5H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQBBJXYYBJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[NH3+].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis of Azanium Bromides

Structural and Functional Variations

The substituents on the nitrogen atom significantly influence physical properties (e.g., melting points, solubility) and applications. Below is a comparison of key azanium bromides from the evidence:

Key Research Findings

Reactivity and Functionalization

- Crystal Structure Insights : The hydrochloride analog of N-methylacetamide (structurally related to azanium salts) exhibits hydrogen-bonded networks, which may influence dielectric properties in similar compounds .

Industrial and Material Science Uses

- Ion-Exchange Membranes : (3-Bromopropyl)trimethylammonium bromide serves as a precursor for modifying polymer matrices, improving ion conductivity in membranes .

- High-Throughput Phasing : SHELX software (referenced in crystallographic studies) is critical for resolving azanium salt structures, aiding in property optimization .

Limitations and Gaps in Data

- Absence of Direct Data on "(2-Methylphenyl)azanium;bromide": None of the provided sources explicitly describe this compound. Its hypothetical structure—a nitrogen center bonded to a 2-methylphenyl group and three other substituents—would require experimental validation.

- Comparative Challenges: Variations in alkyl/aryl chain lengths and functional groups (e.g., phenoxy vs. propargyl) complicate direct extrapolation of properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.